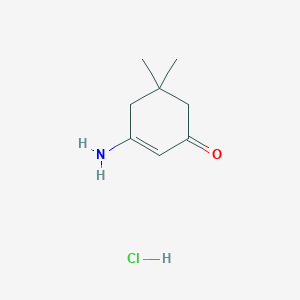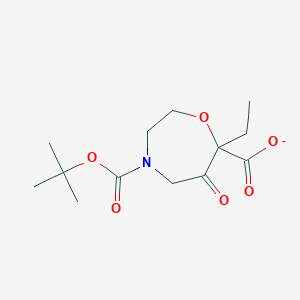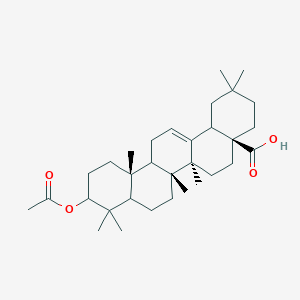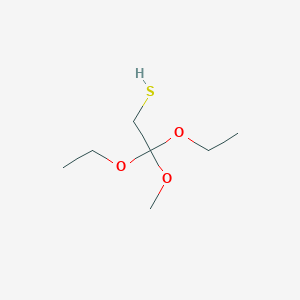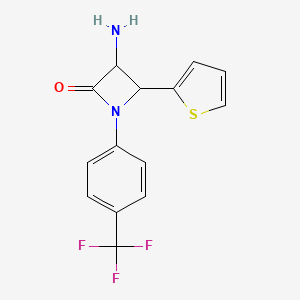
3-Amino-4-(thiophen-2-yl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-(thiophen-2-yl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class. This compound is characterized by the presence of an azetidinone ring, which is a four-membered lactam, and is substituted with a thiophene ring, a trifluoromethylphenyl group, and an amino group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(thiophen-2-yl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene. The reaction is usually carried out under mild conditions with the use of a suitable catalyst.
Substitution Reactions: The thiophene ring and the trifluoromethylphenyl group are introduced through substitution reactions. These reactions often require the use of strong bases or acids to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the thiophene ring or the amino group is oxidized to form corresponding sulfoxides or nitroso compounds.
Reduction: Reduction reactions can be used to reduce the azetidinone ring or the trifluoromethyl group, leading to the formation of various reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the thiophene ring or the phenyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Strong bases like sodium hydride or acids like sulfuric acid are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the azetidinone ring may produce azetidine derivatives.
科学的研究の応用
3-Amino-4-(thiophen-2-yl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Amino-4-(thiophen-2-yl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Interfering with DNA/RNA: It may interact with DNA or RNA, affecting the replication and transcription processes.
類似化合物との比較
Similar Compounds
3-Amino-4-(thiophen-2-yl)-1-phenylazetidin-2-one: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
3-Amino-4-(thiophen-2-yl)-1-(4-methylphenyl)azetidin-2-one: Contains a methyl group instead of a trifluoromethyl group, leading to differences in lipophilicity and pharmacokinetics.
3-Amino-4-(thiophen-2-yl)-1-(4-chlorophenyl)azetidin-2-one: The presence of a chlorine atom may influence its electronic properties and reactivity.
Uniqueness
The presence of the trifluoromethyl group in 3-Amino-4-(thiophen-2-yl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one imparts unique properties to the compound, such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These characteristics make it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C14H11F3N2OS |
|---|---|
分子量 |
312.31 g/mol |
IUPAC名 |
3-amino-4-thiophen-2-yl-1-[4-(trifluoromethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C14H11F3N2OS/c15-14(16,17)8-3-5-9(6-4-8)19-12(11(18)13(19)20)10-2-1-7-21-10/h1-7,11-12H,18H2 |
InChIキー |
VROHEIWMFYHSQD-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2C(C(=O)N2C3=CC=C(C=C3)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


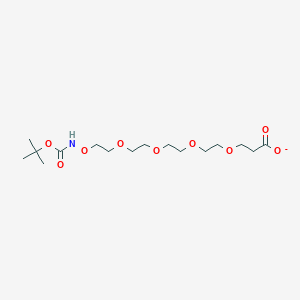


![N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine](/img/structure/B14785937.png)
![(13S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B14785940.png)
![2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B14785962.png)

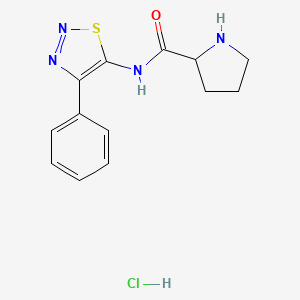
![1-[2-[[2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14785970.png)
